
1-Ethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-Ethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957514-21-5) is a sulfonyl chloride derivative of pyrazole, characterized by an ethyl group at the 1-position and a sulfonyl chloride group at the 4-position of the heterocyclic ring. Its molecular formula is C₅H₇ClN₂O₂S, with a molecular weight of 194.64 g/mol . The compound is commercially available in purities ranging from 95% to 98% and is typically stored under inert conditions at 2–8°C due to its reactivity and hygroscopic nature . It is classified as a Class 8 hazardous material (corrosive; UN#: 3265) and carries the hazard statement H314 (causes severe skin burns and eye damage) .
Preparation Methods
General Synthetic Route
The primary synthetic approach to 1-ethyl-1H-pyrazole-4-sulfonyl chloride involves the direct sulfonylation of 1-ethyl-1H-pyrazole with chlorosulfonic acid, followed by conversion to the sulfonyl chloride. This method is well-documented and widely used due to its efficiency and relatively straightforward procedure.
Reaction Overview
- Starting material: 1-ethyl-1H-pyrazole
- Sulfonylating agent: Chlorosulfonic acid (ClSO3H)
- Conditions: Controlled temperature, often starting at 0 °C and gradually increasing to moderate temperatures (e.g., 20–60 °C)
- Workup: Quenching with water or aqueous solutions, extraction, drying, and purification by chromatography or crystallization
This reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.
Detailed Preparation Procedure
Sulfonylation Step
- 1-ethyl-1H-pyrazole is dissolved in an inert solvent such as chloroform or dichloromethane under a nitrogen atmosphere to prevent moisture ingress.
- Chlorosulfonic acid is added slowly at low temperature (0 °C) to the stirred solution to control the exotherm.
- The reaction mixture is then gradually warmed to around 20–60 °C and stirred for 1.5 to 10 hours depending on scale and desired conversion.
- In some protocols, thionyl chloride is added post-sulfonylation to ensure complete conversion to the sulfonyl chloride derivative.
Workup and Purification
- After completion, the reaction mixture is cooled and carefully quenched with ice-cold water or a mixture of water and dichloromethane.
- The organic layer containing the sulfonyl chloride is separated, washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography using gradients of ethyl acetate and hexanes or by recrystallization to yield pure this compound as a solid.
Example from Literature
A representative synthesis reported involves stirring 1-ethyl-1H-pyrazole with chlorosulfonic acid in chloroform at 0 °C, then warming to 60 °C for 10 hours. Thionyl chloride is added at 60 °C for 20 minutes, followed by stirring for 2 hours. The reaction is monitored by TLC. After quenching and extraction, the product is isolated by evaporation and purification, yielding the sulfonyl chloride in good yield (typically 70–80%).
Reaction Conditions and Optimization
Parameter | Typical Conditions | Notes |
---|---|---|
Solvent | Chloroform, dichloromethane | Inert, non-protic solvents preferred |
Temperature | 0 °C to 60 °C | Start low to control exotherm |
Reaction time | 1.5 to 10 hours | Longer times improve conversion |
Sulfonylating agent | Chlorosulfonic acid (excess) | Stoichiometric excess often used |
Post-treatment | Thionyl chloride addition (optional) | Ensures full conversion to sulfonyl chloride |
Workup | Quench with ice water, extraction | Careful quenching to avoid hydrolysis |
Purification | Silica gel chromatography or recrystallization | To obtain pure product |
Mechanistic Insights
The sulfonylation proceeds via electrophilic aromatic substitution on the pyrazole ring, where chlorosulfonic acid introduces the sulfonyl chloride group at the 4-position of the pyrazole. The presence of the ethyl substituent on the nitrogen influences regioselectivity and reactivity. The subsequent treatment with thionyl chloride converts any sulfonic acid intermediates to the sulfonyl chloride, enhancing yield and purity.
Representative Data from Research
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Sulfonylation of 1-ethyl-1H-pyrazole | Chlorosulfonic acid, chloroform, 0–60 °C, 10 h | 70–80 | Monitored by TLC, high selectivity |
Conversion to sulfonyl chloride | Thionyl chloride, 60 °C, 20 min + 2 h stirring | - | Ensures complete sulfonyl chloride formation |
Purification | Silica gel chromatography (0–50% EtOAc/hexanes) | - | Yields pure beige solid |
Alternative Methods and Considerations
While the chlorosulfonic acid method is standard, alternative sulfonylation reagents or conditions are less commonly reported for this compound. The use of pyridine as a base during sulfonylation can facilitate the reaction and neutralize generated HCl, improving yields and handling safety.
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: It can also be involved in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-Ethyl-1H-pyrazole-4-sulfonyl chloride is utilized as a building block for creating more complex molecules. It participates in:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide derivatives.
- Cyclization Reactions : It can also undergo cyclization to produce more intricate heterocyclic structures.
Biology
The compound has shown potential in biological applications, particularly in the development of enzyme inhibitors. Its mechanism primarily involves the formation of covalent bonds with nucleophilic residues in proteins, inhibiting enzyme activity. This property opens avenues for medicinal chemistry research focused on:
- Enzyme Inhibition : Studies have indicated that derivatives of this compound can inhibit various enzymes, making them candidates for drug development .
Medicine
Research into the therapeutic applications of this compound includes:
- Anticancer Agents : Compounds derived from this sulfonyl chloride have been evaluated for their antiproliferative activity against cancer cell lines. For instance, a study reported significant cytotoxic effects against U937 cells with some derivatives exhibiting IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound has also been tested for its antimicrobial properties against various bacterial strains, showing notable inhibitory effects that suggest potential use in treating infections caused by resistant bacteria .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity Evaluation
A comprehensive study assessed the antiproliferative activity of new pyrazole derivatives synthesized from this compound. Using the CellTiter-Glo Luminescent cell viability assay, researchers found that certain derivatives exhibited significant cytotoxicity against U937 cells without notable cytotoxic effects on normal cells. This indicates the potential for developing targeted cancer therapies based on these derivatives .
Case Study: Antimicrobial Efficacy
Research focusing on pyrazole derivatives highlighted their antimicrobial efficacy, including that of this compound. The compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in combating antibiotic-resistant infections .
Mechanism of Action
The mechanism by which 1-Ethyl-1H-pyrazole-4-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of stable sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride
- CAS : 1005614-77-6
- Molecular Formula : C₇H₁₁ClN₂O₂S
- Molecular Weight : 222.7 g/mol
- Key Differences: The addition of methyl groups at the 3- and 5-positions increases steric hindrance around the sulfonyl chloride moiety.
1-(2-Methoxyethyl)-1H-pyrazole-4-sulfonyl Chloride
- CAS : 1183082-06-5
- Molecular Formula : C₆H₉ClN₂O₃S
- Molecular Weight : 224.67 g/mol
- Key Differences : The 2-methoxyethyl group introduces an oxygen atom, enhancing polarity and possibly improving solubility in polar solvents. The electron-donating methoxy group could moderately decrease the electrophilicity of the sulfonyl chloride compared to the ethyl-substituted analog.
5-(Butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl Chloride
- Substituent : A butoxymethyl group at the 5-position .
- Key Differences : The bulky butoxymethyl substituent introduces significant steric hindrance, which may impede nucleophilic attack at the sulfur center. This modification could render the compound less reactive but more lipophilic.
Comparison of Physicochemical Properties
Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Hazard Class |
---|---|---|---|---|---|---|
1-Ethyl-1H-pyrazole-4-sulfonyl chloride | 957514-21-5 | C₅H₇ClN₂O₂S | 194.64 | Ethyl (1-position) | 95–98% | 8 (Corrosive) |
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 1005614-77-6 | C₇H₁₁ClN₂O₂S | 222.7 | Ethyl (1-), methyl (3,5-) | Not specified | Not available |
1-(2-Methoxyethyl)-1H-pyrazole-4-sulfonyl chloride | 1183082-06-5 | C₆H₉ClN₂O₃S | 224.67 | 2-Methoxyethyl (1-position) | Not specified | Not available |
Biological Activity
1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula C6H8ClN3O2S and a molecular weight of approximately 207.66 g/mol. The compound features a sulfonyl chloride functional group attached to a pyrazole ring, which contributes to its reactivity and biological activity.
The mechanism of action of this compound primarily involves its ability to interact with specific biological targets, particularly enzymes. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This property makes it a candidate for research in medicinal chemistry, particularly as an enzyme inhibitor.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown promising antimicrobial properties against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth and may be effective against resistant strains .
- Anticancer Properties : Some derivatives have been evaluated for their antiproliferative effects on cancer cell lines. For instance, related pyrazole sulfonamides have demonstrated significant cytotoxicity against various cancer cell types, indicating potential therapeutic applications in oncology .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For example, studies have focused on its role in inhibiting protein glycation and other enzymatic pathways relevant to metabolic disorders .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antiproliferative Activity : A study reported the synthesis and evaluation of new pyrazole-4-sulfonamide derivatives, which included this compound. These compounds were tested for their antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that some derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range .
- Antimicrobial Studies : Research highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound was tested against various bacterial strains, showing notable inhibitory effects that suggest its potential use in treating infections caused by resistant bacteria .
- Enzyme Interaction Studies : Investigations into the interactions between this compound and target enzymes revealed that it acts as a covalent inhibitor. This property was demonstrated through kinetic studies that measured the inhibition constants (Ki) against specific enzymes involved in metabolic pathways.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromo-1-ethyl-1H-pyrazole-4-sulfonyl chloride | C6H8BrN3O2S | Contains bromine; different reactivity profile |
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride | C8H12ClN3O2S | Exhibits notable antimicrobial activity |
5-Methyl-3-cyclopropylpyrazole | C8H12N2 | Lacks sulfonamide functionality; different applications |
This table illustrates how variations in structure can influence biological activity and potential applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-ethyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonation of 1-ethyl-1H-pyrazole using chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere to minimize side reactions like hydrolysis or oxidation . Post-reaction purification via recrystallization (e.g., methanol or dichloromethane) is critical to achieve >95% purity. Industrial-scale methods may employ continuous flow reactors to enhance reproducibility .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectral techniques:
- ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and pyrazole ring protons (δ ~7.5–8.5 ppm) .
- FT-IR : Confirm sulfonyl chloride functionality via S=O stretching at ~1360 cm⁻¹ and S-Cl at ~580 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 208.6 (C₅H₈ClN₂O₂S⁺) with fragmentation patterns matching sulfonyl chloride derivatives .
- Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Storage : Store under argon at 2–8°C in amber glass bottles to prevent moisture absorption and decomposition .
- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using vermiculite .
Advanced Research Questions
Q. How can reaction byproducts (e.g., hydrolyzed sulfonic acids) be minimized during synthesis?
- Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to sequester trace water .
- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of chlorosulfonic acid to pyrazole to ensure complete conversion without excess acid .
- Kinetic Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 3:1) or inline IR spectroscopy to terminate before hydrolysis dominates .
Q. What strategies are effective for derivatizing this compound into sulfonamides for biological screening?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., primary/secondary amines, anilines) in dichloromethane at 0°C–RT, using triethylamine as a base to scavenge HCl .
- High-Throughput Screening : Employ Ugi-type multicomponent reactions to generate diverse sulfonamide libraries. Yields >80% are achievable with electron-deficient amines .
- Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) .
Q. How do steric and electronic effects of the ethyl group influence reactivity compared to methyl or aryl analogs?
- Methodological Answer :
- Steric Effects : The ethyl group increases steric hindrance at the 1-position, reducing reaction rates with bulky nucleophiles (e.g., tert-butylamine) by ~20% compared to methyl analogs .
- Electronic Effects : Ethyl’s electron-donating nature slightly deactivates the sulfonyl chloride, necessitating stronger bases (e.g., DBU) for efficient substitution .
- Comparative Data :
Substituent | Relative Reactivity (vs. Methyl) | Yield with Aniline (%) |
---|---|---|
Methyl | 1.00 | 92 |
Ethyl | 0.85 | 88 |
Phenyl | 0.60 | 75 |
Source: Adapted from |
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
- Methodological Answer :
- Impurity Profiling : Common impurities include 1-ethyl-1H-pyrazole-4-sulfonic acid (hydrolysis product) and disulfonyl chlorides (from over-sulfonation). Detect via HPLC-UV (220 nm, C18 column) with a LOD of 0.1% .
- Advanced Techniques : LC-HRMS (Q-TOF) enables structural elucidation of unknown impurities by accurate mass (<2 ppm error) and MS/MS fragmentation .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic reactivity (Fukui indices) at the sulfonyl chloride group .
- Molecular Docking : Screen derivatives against target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
- SAR Studies : Correlate substituent effects (e.g., ethyl vs. cyclopropyl) with IC₅₀ values to refine pharmacophore models .
Q. Troubleshooting Common Issues
- Low Reaction Yields : Ensure strict anhydrous conditions and pre-dry glassware. Substitute chlorosulfonic acid with sulfuryl chloride for moisture-sensitive setups .
- Unwanted Byproducts : Add a scavenger (e.g., 2,6-lutidine) to sequester HCl and suppress polymerization .
Properties
IUPAC Name |
1-ethylpyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPANMWERFHRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424492 | |
Record name | 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957514-21-5 | |
Record name | 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.